molecular formula C17H18N2O4S B2991407 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941978-03-6

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2991407
CAS RN: 941978-03-6
M. Wt: 346.4
InChI Key: OSFBWJJSUYBRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds like “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is characterized by a pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The structure also includes a benzene ring linked to the pyrrolidine ring .

Scientific Research Applications

Pharmacological Applications

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide derivatives have shown promising results in pharmacological research, particularly in the development of novel therapeutic agents. For instance, certain derivatives have been evaluated for their antiproliferative activity against various tumor cell lines, indicating potential as anticancer agents. Compounds like 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide have demonstrated high antiproliferative activity, suggesting their utility in developing new lead anticancer agents (Somayeh Motavallizadeh et al., 2014). Additionally, certain sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes, highlighting their potential in treating diseases related to enzyme dysfunction (H. Gul et al., 2016).

Chemical and Material Science Applications

In the realm of materials science, sulfonamide derivatives have been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. Zinc(II) phthalocyanine substituted with benzenesulfonamide units has been synthesized and characterized, demonstrating good fluorescence properties and high singlet oxygen quantum yield, essential for effective PDT (M. Pişkin et al., 2020). This underscores the potential of such compounds in developing novel photosensitizers for cancer therapy.

Furthermore, benzenesulfonamide derivatives have been utilized in the synthesis of polymers and copolymers, showcasing the versatility of these compounds in creating new materials with potential applications in various industrial processes (K. Skupov et al., 2007).

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-10-9-13(12-15(16)19-11-5-8-17(19)20)18-24(21,22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFBWJJSUYBRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.